molecular formula C22H31N5O6S B1668810 Cephalexin lysinate CAS No. 53950-14-4

Cephalexin lysinate

Cat. No.: B1668810
CAS No.: 53950-14-4
M. Wt: 493.6 g/mol
InChI Key: CSXICSKZWGBACI-SSDGIDNNSA-N
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Description

The compound Cephalexin lysinate is a complex molecule with significant applications in various scientific fields. This compound is known for its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the bicyclic core structure. The key steps include:

    Formation of the bicyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the amino group: The amino group is introduced via an amination reaction using reagents such as ammonia or amines.

    Acylation: The phenylacetyl group is introduced through an acylation reaction using phenylacetyl chloride in the presence of a base like triethylamine.

    Final modifications:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or continuous flow reactors: These are used to carry out the reactions under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization.

    Quality control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The key steps include:

    Binding to molecular targets: The compound binds to specific proteins or enzymes, altering their activity.

    Pathway modulation: The binding event triggers a cascade of biochemical reactions, modulating cellular pathways.

    Biological effects: The modulation of pathways leads to the desired biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares a similar bicyclic core structure but differs in the side chains and functional groups.

    Cephalosporin: Another β-lactam antibiotic with a similar core structure but different substituents.

    Carbapenem: A class of β-lactam antibiotics with a similar core structure but distinct functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

53950-14-4

Molecular Formula

C22H31N5O6S

Molecular Weight

493.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C16H17N3O4S.C6H14N2O2/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;7-4-2-1-3-5(8)6(9)10/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);5H,1-4,7-8H2,(H,9,10)/t10-,11-,15-;5-/m10/s1

InChI Key

CSXICSKZWGBACI-SSDGIDNNSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cefalexin lysine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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